Technical Guide: Synthesis of 5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid
Technical Guide: Synthesis of 5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid
Topic: 5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Retrosynthetic Analysis
The compound 5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid (CAS: 1019394-58-1) represents a specialized scaffold in medicinal chemistry, combining a benzoic acid moiety with a lactam ring. This structural motif—an N-aryl pyrrolidinone—is frequently observed in nootropic agents (racetam analogs), anti-fibrotic drugs (pirfenidone derivatives), and kinase inhibitors.
Synthesizing this molecule presents a classic regiochemical challenge: installing the bulky 2-oxopyrrolidine ring ortho to the carboxylic acid functionality while maintaining the integrity of the 5-methyl group.
Retrosynthetic Analysis: We identify two primary disconnections for this target:
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C–N Bond Formation (Convergent Route): Direct coupling of the pre-formed lactam (2-pyrrolidone) with an aryl halide (2-bromo-5-methylbenzoic acid). This utilizes transition-metal catalysis (Ullmann-Goldberg type).
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Cyclization (Linear Route): Construction of the lactam ring from an aniline precursor (2-amino-5-methylbenzoic acid) via acylation with a 4-halobutyryl derivative followed by intramolecular cyclization.
This guide prioritizes the Copper-Catalyzed C–N Coupling (Pathway A) as the modern "Process Chemistry" standard due to its convergence and atom economy, while detailing the Linear Cyclization (Pathway B) as a robust alternative for laboratories lacking specialized catalytic ligands.
Pathway A: Copper-Catalyzed C–N Coupling (Preferred)
This pathway employs a modified Ullmann-Goldberg reaction. Historically, Ullmann couplings required harsh conditions (200°C+, copper bronze), but modern ligand-accelerated variants allow this transformation at moderate temperatures (80–110°C) with high yields.
Reaction Scheme
Substrates: 2-Bromo-5-methylbenzoic acid + 2-Pyrrolidone Catalyst: CuI (Copper(I) Iodide) Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) or 1,10-Phenanthroline Base: K₂CO₃ or K₃PO₄ Solvent: 1,4-Dioxane or DMF
Mechanism & Causality
The success of this reaction hinges on the ligand effect . The carboxylic acid ortho to the bromide is a double-edged sword:
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Challenge: The free acid can sequester copper, poisoning the catalyst or forming insoluble copper carboxylates.
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Solution: Using a bidentate ligand (DMEDA) stabilizes the active Cu(I) species, preventing aggregation. The base (K₂CO₃) deprotonates the pyrrolidone amide nitrogen (increasing nucleophilicity) and neutralizes the carboxylic acid.
Catalytic Cycle:
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Oxidative Addition: The Cu(I)-Ligand complex inserts into the Ar–Br bond.
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Ligand Exchange: The deprotonated pyrrolidone displaces the halide on the copper center.
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Reductive Elimination: The C–N bond forms, releasing the product and regenerating the Cu(I) catalyst.
Detailed Experimental Protocol (Pathway A)
Objective: Synthesis of 5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid on a 10 mmol scale.
Reagents:
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2-Bromo-5-methylbenzoic acid: 2.15 g (10.0 mmol)
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2-Pyrrolidone: 1.02 g (12.0 mmol, 1.2 equiv)
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CuI: 190 mg (1.0 mmol, 10 mol%)
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trans-N,N'-Dimethyl-1,2-cyclohexanediamine: 284 mg (2.0 mmol, 20 mol%)
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K₂CO₃ (anhydrous): 4.14 g (30.0 mmol, 3 equiv)
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1,4-Dioxane (anhydrous): 20 mL
Step-by-Step Methodology:
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Setup: Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under argon flow.
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Charging: Add 2-bromo-5-methylbenzoic acid, CuI, and K₂CO₃ to the tube.
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Evacuation: Evacuate the vessel and backfill with argon three times to remove O₂ (oxygen can oxidize the active Cu(I) to inactive Cu(II)).
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Solvent/Ligand Addition: Syringe in the 1,4-Dioxane, followed by 2-pyrrolidone and the amine ligand (DMEDA). The mixture will turn blue/green initially, settling into a suspension.
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Reaction: Seal the tube and heat to 110°C in an oil bath. Stir vigorously for 16–24 hours. Monitor by HPLC or TLC (active ester formation may be required for TLC visualization of the acid).
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Workup:
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5 + 1% AcOH).
Pathway B: The "Classical" Linear Cyclization
If the aryl bromide is unavailable, or heavy metals must be avoided, the aniline route is the industry standard.
Reaction Logic
This route builds the pyrrolidone ring in two steps:
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Acylation: 2-Amino-5-methylbenzoic acid attacks 4-chlorobutyryl chloride.
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Intramolecular Alkylation: A base promotes the attack of the amide nitrogen onto the alkyl chloride, closing the ring.
Note: To avoid self-reaction of the carboxylic acid (forming benzoxazinones), it is often cleaner to use the methyl ester of the starting material and hydrolyze at the end.
Protocol Summary (via Methyl Ester)
| Step | Reagents | Conditions | Outcome |
| 1. Esterification | 2-Amino-5-methylbenzoic acid, MeOH, H₂SO₄ | Reflux, 4h | Methyl 2-amino-5-methylbenzoate |
| 2. Amidation | Methyl ester, 4-Chlorobutyryl chloride, Et₃N, DCM | 0°C to RT, 2h | Acyclic chloro-amide intermediate |
| 3. Cyclization | NaH (1.2 equiv), THF | 0°C to RT, 12h | Methyl 5-methyl-2-(2-oxopyrrolidin-1-yl)benzoate |
| 4. Hydrolysis | LiOH, THF/H₂O | RT, 4h | Final Product |
Visualization of the Synthesis Pathways
The following diagram illustrates the two distinct logic flows for synthesizing the target molecule, highlighting the convergence of the Ullmann route versus the stepwise nature of the Cyclization route.
Figure 1: Comparison of the Copper-Catalyzed Convergent Route (Blue) and the Linear Cyclization Route (Red).
Critical Quality Attributes (CQA) & Troubleshooting
When validating this protocol, researchers must monitor specific impurities and parameters:
| Parameter | Specification | Common Issue | Troubleshooting |
| Appearance | White to Off-white solid | Blue/Green tint | Residual Copper. Wash with aqueous EDTA or NH₄OH during workup. |
| Purity (HPLC) | >98% | Unreacted Bromide | The aryl bromide is deactivated by the electron-rich methyl and acid groups. Increase catalyst load or reaction time. |
| Water Content | <0.5% | Hydrolysis of Lactam | Avoid strong acid/base with heat for extended periods. The lactam ring is stable but can open under harsh hydrolysis. |
| Regioselectivity | 100% N-arylation | O-arylation | Rare with Cu-catalysis, but ensure ligand is used. Ligands promote N-selectivity over O-selectivity. |
References
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Synthesis of N-Aryl Pyrrolidinones via Ullmann Coupling
- Title: Copper-Catalyzed Coupling of Aryl Iodides and Bromides with Amides and Carbam
- Source:Journal of the American Chemical Society, 2001, 123(31), 7727–7729.
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URL:[Link]
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General Cyclization Method for N-Aryl Lactams
- Title: Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)
- Source:Russian Journal of Organic Chemistry, 2017, 53, 873–878.
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URL:[Link]
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Compound Verification Data (CAS 1019394-58-1)
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Title: 5-Methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid Product Page.[3]
- Source: ChemicalBook / Parchem.
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Mechanistic Insight into Ligand-Promoted Ullmann
- Title: Ligand-Promoted Copper-Catalyzed N-Aryl
- Source:Organic Letters, 2003, 5(23), 4363–4366.
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URL:[Link]
Sources
- 1. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]
- 2. WO2013010880A1 - New crth2 antagonists - Google Patents [patents.google.com]
- 3. 1019394-58-1,5-methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
